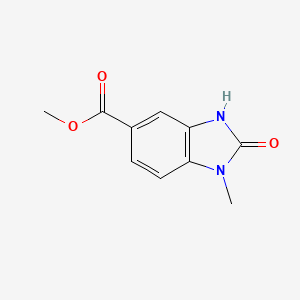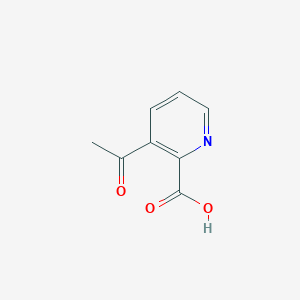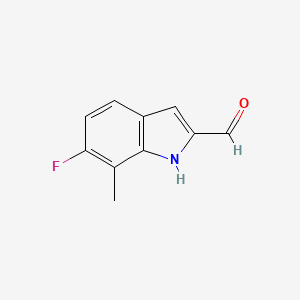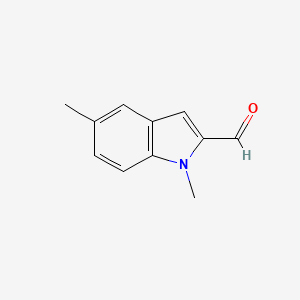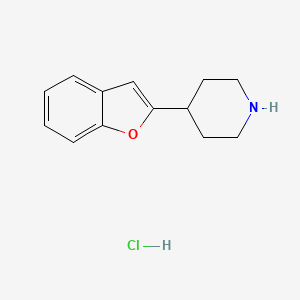
4-(Benzofuran-2-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzofuran-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C13H16ClNO . It is used in laboratory chemicals and the manufacture of substances .
Molecular Structure Analysis
The molecular structure of 4-(Benzofuran-2-yl)piperidine hydrochloride can be represented by the linear formula C13H16ClNO . The benzofuran scaffold is a key component of this compound, and it has been found that the 4-position of the benzofuran may be substituted or unsubstituted .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzofuran-2-yl)piperidine hydrochloride include a molecular weight of 237.73 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Elgazwy, Nassar, and Zaki (2012) synthesized novel compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide. These compounds showed significant anti-inflammatory and antibacterial activities, comparable to standard drugs like indomethacin (A. S. H. Elgazwy, E. Nassar, & M. Y. Zaki, 2012).
Selective CB2 Receptor Agonist
Luo and Naguib (2012) developed (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone as a selective CB2 receptor agonist. This compound has potential applications in in vivo studies and could be significant in the optimization of CB2 receptor agonists (Z. Luo & M. Naguib, 2012).
Histone Deacetylase (HDAC) Inhibitors
Varasi et al. (2011) identified new hydroxamic acid derivatives as HDAC inhibitors, including spiro[benzofuran-2,4'-piperidine] derivatives. These compounds were evaluated for their ability to inhibit HDACs and showed promising antiproliferative activity on tumor cell lines (M. Varasi et al., 2011).
Sigma-Receptor Ligands
Maier and Wünsch (2002) prepared a series of spiro[[2]benzofuran-1,4'-piperidines] investigating their affinity for σ1- and σ2-receptors. These compounds showed potential as selective sigma-receptor ligands, which could have implications in various neurological and psychiatric conditions (C. Maier & B. Wünsch, 2002).
Antimicrobial Activities
Ovonramwen, Owolabi, and Oviawe (2019) synthesized and screened compounds including (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities. These compounds exhibited moderate activities against various microbial strains (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).
Safety And Hazards
When handling 4-(Benzofuran-2-yl)piperidine hydrochloride, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It is also recommended to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
While specific future directions for 4-(Benzofuran-2-yl)piperidine hydrochloride are not mentioned in the available resources, benzofuran derivatives have been highlighted as an emerging scaffold for antimicrobial agents . This suggests potential future research directions in the development of new therapeutic agents.
Relevant Papers The relevant papers analyzed for this response include a review on benzofuran as an emerging scaffold for antimicrobial agents , and a paper on the recent advances in synthesis and pharmacological applications of piperidine derivatives . These papers provide valuable insights into the properties and potential applications of 4-(Benzofuran-2-yl)piperidine hydrochloride.
properties
IUPAC Name |
4-(1-benzofuran-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUOZRGRZUTRTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3O2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzofuran-2-yl)piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

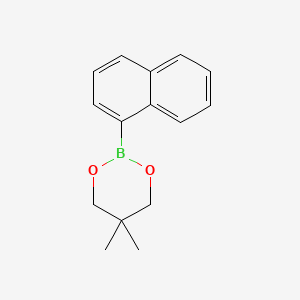
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

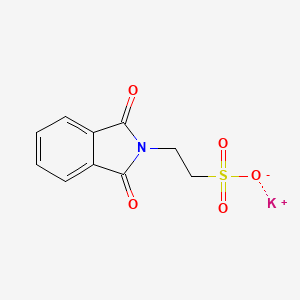
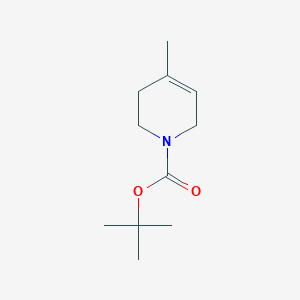
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
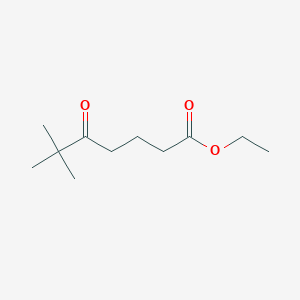
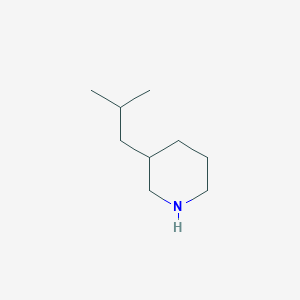
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)

